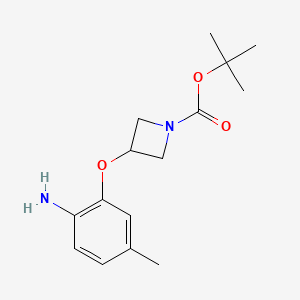
tert-Butyl 3-(2-amino-5-methylphenoxy)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 3-(2-amino-5-methylphenoxy)azetidine-1-carboxylate: is a newly functionalized heterocyclic amino acid. It was obtained via a [3+2] cycloaddition reaction. The compound’s structure was confirmed through detailed NMR spectroscopic experiments, high-resolution mass spectrometry (HRMS), and elemental analysis .
Preparation Methods
The synthetic route for tert-Butyl 3-(2-amino-5-methylphenoxy)azetidine-1-carboxylate involves a [3+2] cycloaddition. Unfortunately, specific reaction conditions were not provided in the available literature. this method allows for the incorporation of the azetidine ring into the compound’s structure.
Chemical Reactions Analysis
Reactions::
- Other potential reactions may include oxidation, reduction, and substitution, but further research is needed to explore these possibilities.
[3+2] Cycloaddition: This key step involves the reaction of an azetidine precursor with another molecule (dipolarophile) to form the final compound.
- The [3+2] cycloaddition likely requires a suitable azetidine precursor and a dipolarophile.
- Specific reagents and conditions would depend on the chosen synthetic route.
Major Products:: The major product is tert-Butyl 3-(2-amino-5-methylphenoxy)azetidine-1-carboxylate itself.
Scientific Research Applications
Chemistry::
- tert-Butyl 3-(2-amino-5-methylphenoxy)azetidine-1-carboxylate can serve as a building block for the synthesis of other compounds due to its unique structure.
- It may find applications in the design of novel heterocyclic molecules.
- Further research is needed to explore its biological and medicinal properties.
- The compound’s potential as a drug candidate or bioactive agent warrants investigation.
- This compound could be relevant in the development of specialty chemicals or materials.
Mechanism of Action
The specific mechanism by which tert-Butyl 3-(2-amino-5-methylphenoxy)azetidine-1-carboxylate exerts its effects remains unknown. Further studies are required to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Unfortunately, no direct comparison with similar compounds was available in the literature. exploring related heterocyclic amino acids and their properties could provide insights into its uniqueness.
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 3-(2-amino-5-methylphenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-10-5-6-12(16)13(7-10)19-11-8-17(9-11)14(18)20-15(2,3)4/h5-7,11H,8-9,16H2,1-4H3 |
InChI Key |
BHEFKUJCEKBCAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Amino-N,N-dimethyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12073600.png)
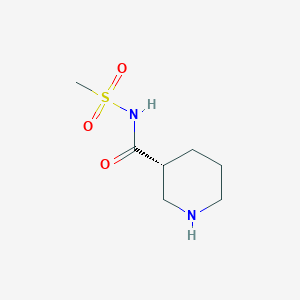


![7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12073637.png)
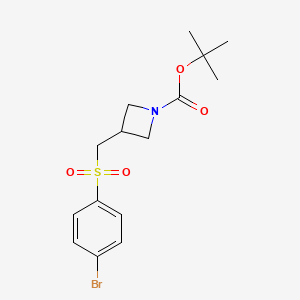
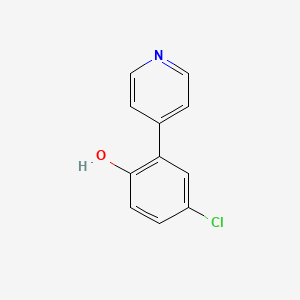

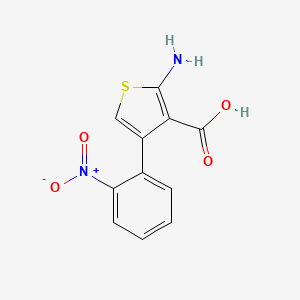
![N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)


![3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine](/img/structure/B12073670.png)

